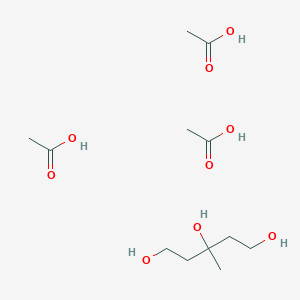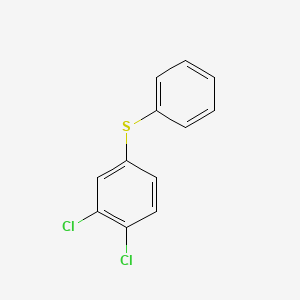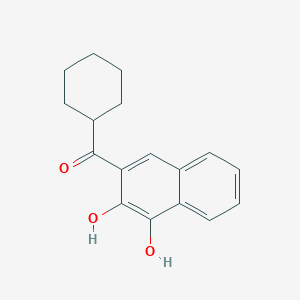![molecular formula C13H15ClN4O2S B14485915 2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 66104-45-8](/img/structure/B14485915.png)
2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a thiazole ring, a diazenyl group, and a phenyl ring substituted with a chloro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization and Coupling: The thiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with a phenylamine derivative to form the diazenyl group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with a chloro group using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol groups, forming aldehydes or carboxylic acids.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazenyl group can participate in redox reactions, while the thiazole ring may interact with nucleic acids or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.
2,2’-({3-Bromo-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The unique combination of the thiazole ring, diazenyl group, and chloro-substituted phenyl ring in 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66104-45-8 |
|---|---|
Formule moléculaire |
C13H15ClN4O2S |
Poids moléculaire |
326.80 g/mol |
Nom IUPAC |
2-[3-chloro-N-(2-hydroxyethyl)-4-(1,3-thiazol-2-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C13H15ClN4O2S/c14-11-9-10(18(4-6-19)5-7-20)1-2-12(11)16-17-13-15-3-8-21-13/h1-3,8-9,19-20H,4-7H2 |
Clé InChI |
VTZLCIBUWKKYFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


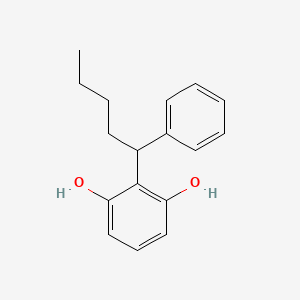

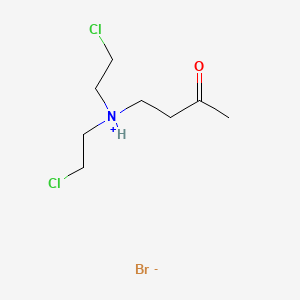
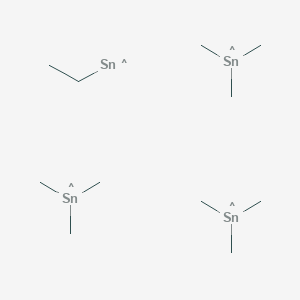
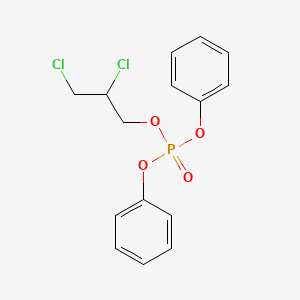
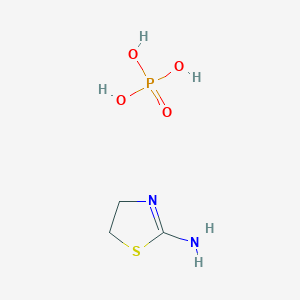
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
